alpha-Homochelidonine alpha-Homochelidonine (+/-)-Homochelidonine is a benzophenanthridine alkaloid.
Brand Name: Vulcanchem
CAS No.: 476-33-5
VCID: VC0191413
InChI: InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1
SMILES: CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

alpha-Homochelidonine

CAS No.: 476-33-5

Natural Products

VCID: VC0191413

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

alpha-Homochelidonine - 476-33-5

CAS No. 476-33-5
Product Name alpha-Homochelidonine
Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name (4bR,5S,11bS)-1,2-dimethoxy-12-methyl-5,6,11b,13-tetrahydro-4bH-[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol
Standard InChI InChI=1S/C21H23NO5/c1-22-9-14-12(4-5-16(24-2)21(14)25-3)19-15(23)6-11-7-17-18(27-10-26-17)8-13(11)20(19)22/h4-5,7-8,15,19-20,23H,6,9-10H2,1-3H3/t15-,19-,20+/m0/s1
Standard InChIKey MADYLZJCRKUBIK-RYGJVYDSSA-N
Isomeric SMILES CN1CC2=C(C=CC(=C2OC)OC)[C@@H]3[C@H]1C4=CC5=C(C=C4C[C@@H]3O)OCO5
SMILES CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5
Canonical SMILES CN1CC2=C(C=CC(=C2OC)OC)C3C1C4=CC5=C(C=C4CC3O)OCO5
Description (+/-)-Homochelidonine is a benzophenanthridine alkaloid.
Synonyms Homochelidonine (6CI,7CI,8CI); (+)-Homochelidonine; (4bR,5S,11bS)-4b,5,6,11b,12,13-Hexahydro-1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridin-5-ol
PubChem Compound 164609
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator